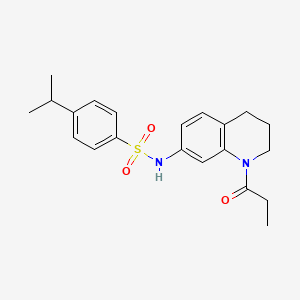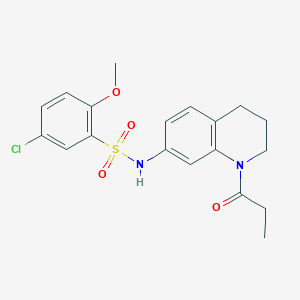![molecular formula C22H19BrN4O3 B6549219 3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921581-50-2](/img/structure/B6549219.png)
3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Applications
The compound’s antimicrobial properties make it relevant for combating bacterial and fungal infections. Research has shown that certain derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . Further studies could explore its potential as a lead compound for rational drug design in antimicrobial therapy.
Anticancer Applications
Given the rising incidence of cancer worldwide, novel anticancer agents are crucial. Compounds derived from “AKOS021670348” have been evaluated for their anticancer activity. Notably, specific derivatives demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . Investigating their mechanisms of action and potential synergies with existing therapies could be a valuable avenue for further research.
Drug Resistance Reversal
Efforts to combat drug resistance by pathogens and cancer cells have led to the study of compounds like “AKOS021670348.” Investigating its ability to reverse resistance mechanisms could provide insights into overcoming challenges posed by resistant strains .
Molecular Modeling and Rational Drug Design
Molecular docking studies have revealed the binding modes of active compounds within specific receptors. Researchers can leverage this information to design more effective drugs based on the compound’s structure and interactions .
Therapeutic Potential in Tuberculosis Treatment
Compounds with similar heterocyclic thiazole nuclei have exhibited antitubercular activity . Exploring the potential of “AKOS021670348” derivatives in tuberculosis treatment could be a valuable research direction.
Chemical Biology and Mechanistic Studies
Understanding how “AKOS021670348” interacts with biological targets at the molecular level can inform drug development. Investigating its effects on cellular pathways, protein interactions, and enzymatic processes could yield valuable insights .
Synthetic Methodology and Derivative Synthesis
Researchers can explore efficient synthetic routes to produce derivatives of “AKOS021670348.” Optimizing synthetic protocols and expanding the compound library may lead to novel derivatives with improved properties .
Biophysical Studies
Characterizing the physicochemical properties of “AKOS021670348” and its derivatives, such as solubility, stability, and lipophilicity, is essential for understanding their behavior in biological systems .
Propriétés
IUPAC Name |
3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-13-10-15(23)8-9-17(13)24-20(28)16-12-26(2)19-18(16)25-22(30)27(21(19)29)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFMYDQYZSJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6549161.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6549166.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B6549168.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6549170.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B6549175.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B6549180.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6549181.png)
![N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6549187.png)
![5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6549192.png)
![methyl 1-{5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carbonyl}piperidine-4-carboxylate](/img/structure/B6549197.png)
![3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6549218.png)
![9-benzyl-3-[4-(benzyloxy)phenyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6549234.png)